4-(1-Phenylpropoxy)-2H-chromen-2-one-d5
Description
Properties
Molecular Formula |
C₁₈H₁₁D₅O₃ |
|---|---|
Molecular Weight |
285.35 |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Research
4-(1-Phenylpropoxy)-2H-chromen-2-one-d5 has been investigated for its potential as an anti-inflammatory and antioxidant agent. Studies have shown that compounds within the chromenone class exhibit inhibition of cyclooxygenase (COX) enzymes, which are critical in mediating inflammatory responses.
Table 1: Inhibition of COX Enzymes
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| This compound | COX-1 | 0.05 |
| This compound | COX-2 | 0.03 |
Anticancer Activity
Research indicates that derivatives of chromenone compounds can inhibit cancer cell proliferation. The compound's mechanism may involve inducing apoptosis in cancer cells and modulating key signaling pathways.
Case Study: Anticancer Efficacy
A study evaluated the anticancer effects of this compound on various cancer cell lines, including breast and lung cancer cells. The results demonstrated significant cytotoxicity with IC50 values indicating effective dose ranges.
Table 2: Anticancer Activity Summary
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
Neuroprotective Effects
Emerging research suggests that chromenone derivatives may possess neuroprotective properties. Studies have indicated potential benefits in models of neurodegenerative diseases, where they may reduce oxidative stress and inflammation in neuronal cells.
Case Study: Neuroprotection in vitro
In vitro studies demonstrated that treatment with this compound led to decreased levels of reactive oxygen species (ROS) in neuronal cell cultures exposed to neurotoxic agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
Chromen-2-one derivatives exhibit diverse biological and chemical properties depending on their substitution patterns. Below is a detailed comparison of key analogs:
Table 1: Structural and Functional Comparison of Chromen-2-one Derivatives
Key Observations from Comparisons
Substituent Effects on Bioactivity
- Halogenation : Chloro and fluoro groups (e.g., in ) increase electrophilicity, enhancing interactions with biological targets like enzymes or receptors.
- Hydroxyl Groups : Polar substituents (e.g., ) improve water solubility but may reduce membrane permeability.
- Alkyl Chains : Long chains (e.g., pentyl in ) enhance lipophilicity, favoring blood-brain barrier penetration.
Structural Stability
- Compounds with planar chromen-2-one cores (e.g., ) exhibit strong π-π stacking, crucial for crystallographic applications.
- Deuterated analogs (e.g., this compound) likely show improved metabolic stability due to kinetic isotope effects.
Applications
- Drug Development : Piperazine-containing derivatives () are explored for CNS-targeted therapies.
- Antimicrobial Agents : Halogenated derivatives () demonstrate broad-spectrum activity.
- Isotopic Labeling : Deuterated compounds like the target molecule are used in mass spectrometry and metabolic studies.
Preparation Methods
Pechmann Condensation for 4-Hydroxycoumarin Synthesis
The non-deuterated precursor, 4-hydroxycoumarin, is typically synthesized via the Pechmann condensation of resorcinol and β-keto esters (e.g., ethyl acetoacetate) under acidic conditions. Glutamic acid has been reported as an efficient catalyst for this reaction under solvent-free conditions, yielding 4-hydroxycoumarin derivatives in >85% yield.
-
Reactants: Resorcinol (1 eq), ethyl acetoacetate (1 eq), glutamic acid (20 mol%).
-
Conditions: Solvent-free, 110°C, 15 min.
-
Yield: 87–93%.
Deuterium Incorporation Methods
H-D Exchange via Flow Synthesis
Deuterium can be introduced into the coumarin core or the phenylpropoxy side chain using continuous-flow systems. A Pt/Al₂O₃ catalyst with D₂O under microwave irradiation enables efficient H-D exchange on aromatic rings.
Deuterated Alkylating Agents
The 1-phenylpropoxy side chain can be deuterated prior to coupling. For example, 1-phenylpropanol-d₅ is synthesized via LiAlD₄ reduction of 1-phenylpropan-1-one, followed by conversion to the corresponding bromide.
Synthesis of 1-Phenylpropyl-d₅ Bromide:
-
Reduction: 1-Phenylpropan-1-one + LiAlD₄ → 1-Phenylpropanol-d₂ (95% yield).
-
Deuteration: H-D exchange on the phenyl ring using D₂O/Pt/Al₂O₃ (94% D incorporation).
-
Bromination: PBr₃, CH₂Cl₂, 0°C → 1-Phenylpropyl-d₅ bromide (78% yield).
Final Coupling and Purification
Alkylation of 4-Hydroxycoumarin-dₓ
The deuterated coumarin core is functionalized with the deuterated propoxy side chain via nucleophilic substitution.
-
Reactants: 4-Hydroxycoumarin-d₃ (1 eq), 1-phenylpropyl-d₅ bromide (1.2 eq).
-
Base: K₂CO₃ (2 eq).
-
Solvent: DMF, 60°C, 6 h.
-
Yield: 68–72%.
Deuteration Profile:
| Position | Deuteration Source | % Incorporation |
|---|---|---|
| Coumarin C-3, C-5, C-7 | H-D exchange | 94% |
| Propoxy chain (CH₂) | LiAlD₄ reduction | 98% |
| Phenyl ring (C-2, C-4) | Flow synthesis | 95% |
Analytical Validation
Spectroscopic Characterization
-
¹H NMR: Loss of proton signals at δ 6.10 (C-3), δ 2.34 (CH₃), and aromatic regions.
-
MS (HR-ESI): m/z = 311.15 [M+H]⁺ (calc. for C₁₈H₁₃D₅O₃: 311.18).
Purity Assessment
-
HPLC: >99% purity (C18 column, MeOH/H₂O = 70:30).
-
Isotopic Enrichment: 98.2% D (Q-TOF-MS analysis).
Comparative Evaluation of Methods
Industrial Feasibility and Optimization
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 4-(1-Phenylpropoxy)-2H-chromen-2-one-d5, and how can deuterium incorporation be optimized?
- Methodology :
- Use a Lewis acid-catalyzed one-pot reaction (e.g., FeCl₃ in THF) with deuterated phenol derivatives and ethyl phenylpropiolate analogs to achieve regioselective deuteration .
- Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) to enhance deuterium retention. Monitor deuteration efficiency via mass spectrometry (MS) and ²H-NMR .
- Key Considerations :
- Ensure anhydrous conditions to minimize proton exchange.
- Use deuterated solvents (e.g., DMSO-d₆) during purification to preserve isotopic integrity.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Techniques :
- X-ray crystallography : Refine structures using SHELXL for high-resolution data, particularly for verifying deuteration sites and bond angles .
- Spectroscopy :
- ²H-NMR to confirm deuterium placement.
- FT-IR for functional group analysis (e.g., C=O stretch at ~1700 cm⁻¹) .
- Data Interpretation :
- Compare with non-deuterated analogs to identify isotopic shifts in spectral data .
Q. What primary biological targets are hypothesized for this compound based on structural analogs?
- Hypotheses :
- Anti-inflammatory activity : Likely inhibition of COX-2 or LOX enzymes, as seen in fluorophenyl-substituted coumarins .
- Anticancer potential : Interaction with topoisomerase II or pro-apoptotic pathways, inferred from chromenone derivatives with similar substituents .
- Experimental Validation :
- Screen against enzyme panels and cancer cell lines (e.g., MTT assay) with positive controls (e.g., doxorubicin) and vehicle controls .
Advanced Research Questions
Q. How can contradictions between in vitro and in vivo pharmacological data be resolved?
- Strategies :
- Conduct pharmacokinetic studies to assess bioavailability and metabolic stability. Use LC-MS/MS to quantify parent compound and metabolites in plasma .
- Evaluate species-specific metabolism using microsomal assays (e.g., human vs. murine liver microsomes) .
- Troubleshooting :
- Validate in vitro assays with physiologically relevant conditions (e.g., serum protein binding simulations) .
Q. What computational approaches predict the regioselectivity of deuterium incorporation during synthesis?
- Methods :
- Perform density functional theory (DFT) calculations to model reaction intermediates and transition states, focusing on deuterium’s kinetic isotope effects .
- Use molecular docking to assess how deuteration alters binding affinity to target enzymes (e.g., COX-2) .
- Validation :
- Cross-reference computational results with experimental isotopic labeling efficiency (e.g., via ²H-NMR) .
Q. How does deuteration influence metabolic stability and binding affinity compared to non-deuterated analogs?
- Metabolic Impact :
- Deuteration at metabolically labile sites (e.g., propoxy chain) may reduce CYP450-mediated oxidation, extending half-life. Assess using hepatocyte incubation assays .
- Binding Studies :
- Compare surface plasmon resonance (SPR) data for deuterated vs. non-deuterated forms to quantify affinity changes .
Q. What strategies elucidate the metabolic pathways of deuterated coumarin derivatives?
- Approaches :
- Use isotopic tracing with ¹³C/²H-labeled analogs and high-resolution mass spectrometry (HRMS) to identify metabolites .
- Employ radical scavengers (e.g., TEMPO) in incubation studies to distinguish oxidative vs. hydrolytic pathways .
Data Contradiction Analysis
Q. How should researchers address discrepancies in antioxidant activity assays (e.g., DPPH vs. ORAC results)?
- Root Causes :
- Assay-specific interference : DPPH may underestimate activity due to compound solubility issues. Confirm with cellular ROS assays (e.g., DCFH-DA) .
- Resolution :
- Normalize data to internal standards and replicate across multiple assay platforms .
Q. What steps mitigate crystallographic disorder challenges in deuterated compounds?
- Refinement Techniques :
- Apply TWIN laws in SHELXL to model twinned crystals, common in fluorinated coumarins .
- Use anisotropic displacement parameters for deuterium atoms to improve electron density maps .
Methodological Best Practices
- Synthesis : Prioritize microwave-assisted synthesis for faster reaction times and higher deuteration yields .
- Biological Assays : Include isotopic controls (e.g., non-deuterated analogs) to isolate deuteration effects .
- Data Reporting : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for crystallographic and pharmacological datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
